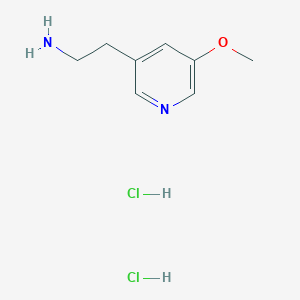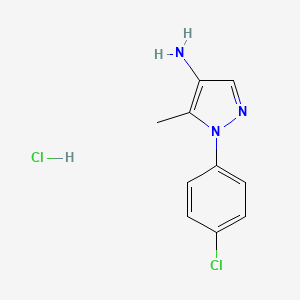
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride
説明
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride, also known as MTSEA, is a chemical compound that belongs to the class of thiol-reactive reagents. This compound is widely used in scientific research for its ability to modify and study the function of proteins.
科学的研究の応用
Cardioprotective Activity
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride has shown potential in the field of cardiovascular health. A study by Drapak et al. (2019) found that certain thiazole derivatives, including compounds similar to 4-methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid, exhibit cardioprotective effects. These compounds were tested on isolated rat thoracic aorta rings, demonstrating moderate to high cardioprotective effects and outperforming known agents like L-carnitine and meldonium in delaying constrictor responses (Drapak et al., 2019).
Anticholinesterase Activity
Sivakumar et al. (2013) explored the synthesis of novel thiazole derivatives, including structures similar to 4-methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid, and their acetylcholinesterase (AChE) inhibitory activity. One of the synthesized compounds showed significant AChE inhibitory activity, with an IC50 value of 1.86 μmol/L, indicating potential applications in neurodegenerative disorders like Alzheimer's disease (Sivakumar et al., 2013).
Antibacterial Properties
Aziz‐ur‐Rehman et al. (2017) investigated the antibacterial properties of 1,3,4-oxadiazole and piperidine derivatives, which are structurally related to 4-methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid. Their study revealed that these compounds exhibit valuable antibacterial effects, making them potential candidates for antibacterial drug development (Aziz‐ur‐Rehman et al., 2017).
Antitumor and Antifilarial Activities
Kumar et al. (1993) demonstrated the potential of certain thiazole and selenazole derivatives, related to 4-methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid, in inhibiting the growth of L1210 leukemic cells and exhibiting in vivo antifilarial activity. These findings suggest applications in cancer and filarial infection treatments (Kumar et al., 1993).
作用機序
- Thiazoles, including this compound, exhibit diverse biological effects, such as antimicrobial, antifungal, antiviral, and antitumor activities .
- Thiazoles are known to impact various pathways, including inflammation, oxidative stress, and cell proliferation .
- Absorption: The compound’s solubility and lipophilicity influence its absorption. It is slightly soluble in water and soluble in alcohol and ether .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in the activity of these enzymes, affecting the overall cellular redox state.
Additionally, this compound can bind to proteins involved in cell signaling pathways, such as kinases and phosphatases. By modulating the activity of these proteins, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cell proliferation and survival.
In non-cancerous cells, this compound can modulate cellular metabolism by influencing the activity of key metabolic enzymes. For example, it has been reported to inhibit the activity of glycolytic enzymes, leading to a decrease in cellular ATP levels and altered energy metabolism . This compound can also affect gene expression by modulating transcription factors and epigenetic regulators, resulting in changes in cellular function and phenotype.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. One of the primary mechanisms is the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzyme activity . For example, the compound can bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating downstream signaling pathways.
Additionally, this compound can interact with DNA and RNA, affecting gene expression and transcriptional regulation . This interaction can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. The compound may also influence epigenetic modifications, such as DNA methylation and histone acetylation, further affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation . This degradation can result in the formation of by-products that may have different biological activities.
Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxification enzymes and changes in cellular metabolism . These adaptive responses can influence the overall effectiveness of the compound in modulating cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, the compound can induce toxic effects, such as liver and kidney damage, due to its interaction with detoxification enzymes and accumulation in these organs .
Threshold effects have also been observed, where a certain concentration of the compound is required to achieve a significant biological effect . This threshold varies depending on the specific biochemical pathway and the animal model used in the study.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism . The compound can interact with enzymes such as superoxide dismutase and catalase, influencing the cellular redox state and oxidative stress responses . Additionally, it can affect glycolytic and mitochondrial enzymes, leading to changes in cellular ATP production and energy metabolism .
The compound may also influence the levels of specific metabolites, such as reactive oxygen species and ATP, further affecting cellular function and metabolism . These interactions highlight the compound’s potential as a tool for studying metabolic pathways and their regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of the compound within tissues is also influenced by its interaction with plasma proteins and its ability to cross cellular membranes . These interactions can affect the overall bioavailability and effectiveness of the compound in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, the compound may contain nuclear localization signals that direct it to the nucleus, where it can interact with DNA and transcription factors .
The localization of the compound within specific organelles can influence its ability to modulate cellular processes and its overall effectiveness as a biochemical tool
特性
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-7-9(11(14)15)16-10(12-7)8-3-5-13(2)6-4-8;;/h8H,3-6H2,1-2H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWKOIPWOVPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-02-7 | |
| Record name | 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



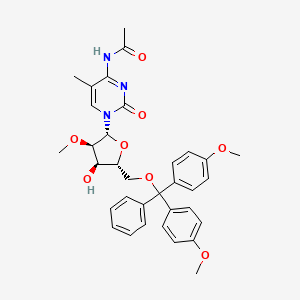
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)

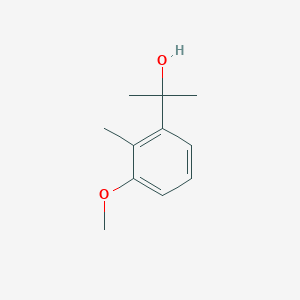
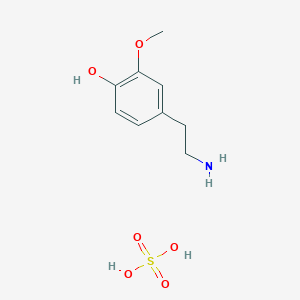
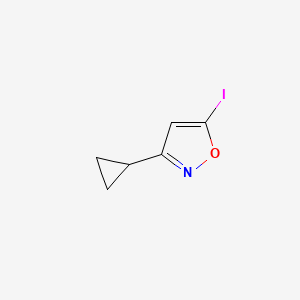
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)
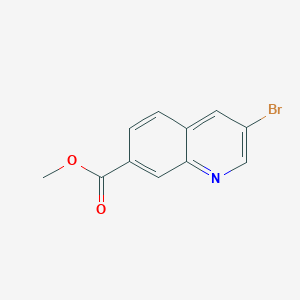
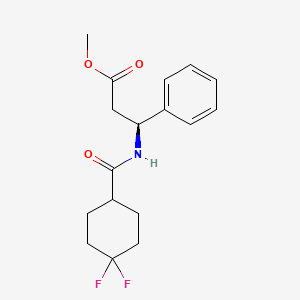
![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)
